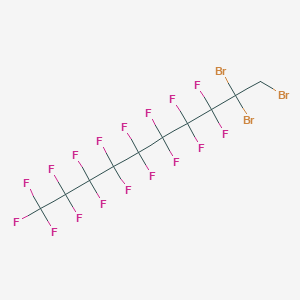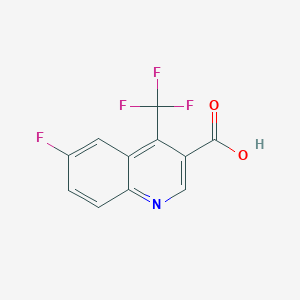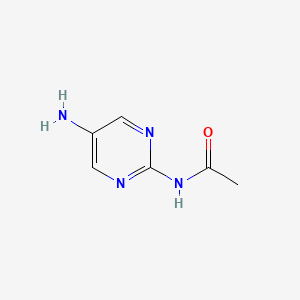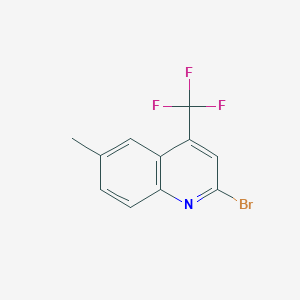
2-Bromo-6-methyl-4-(trifluoromethyl)quinoline
Overview
Description
2-Bromo-6-methyl-4-(trifluoromethyl)quinoline is an organic compound with the chemical formula C11H6BrF3N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a bromine atom, a methyl group, and a trifluoromethyl group attached to the quinoline ring. These substituents confer distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of an appropriate aniline derivative with a trifluoromethyl-containing reagent under acidic conditions. For example, the condensation of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-4-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the bromine atom.
Strong Bases: Such as sodium hydride or potassium tert-butoxide, used in deprotonation steps during synthesis.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
2-Bromo-6-methyl-4-(trifluoromethyl)quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline: Similar structure but with a fluorine atom instead of a methyl group.
4-Bromo-6-methyl-2-(trifluoromethyl)quinoline: Similar structure but with different positions of the bromine and trifluoromethyl groups.
4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
2-Bromo-6-methyl-4-(trifluoromethyl)quinoline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. The presence of both bromine and trifluoromethyl groups can enhance its utility in cross-coupling reactions and its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
2-bromo-6-methyl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSXVUMDKRIGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


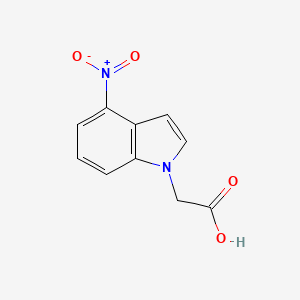
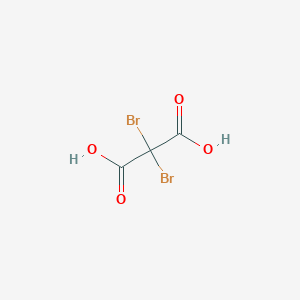
![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)
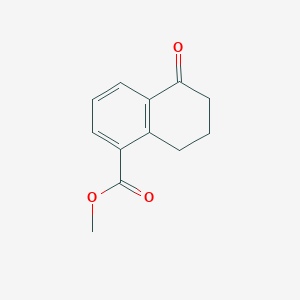
![((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B3146293.png)
![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)
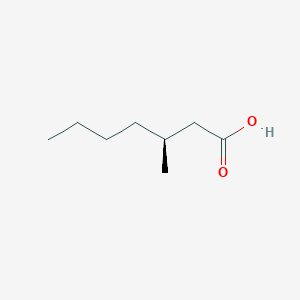
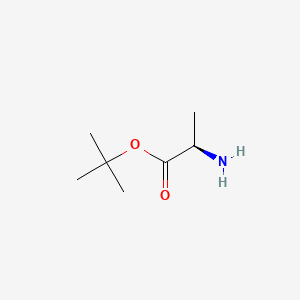
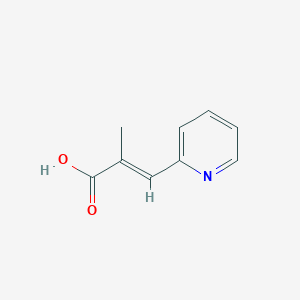
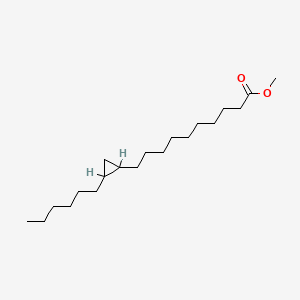
![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)
